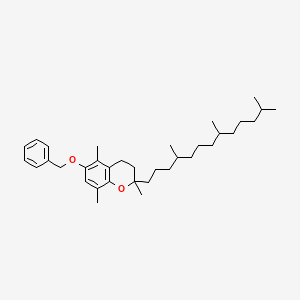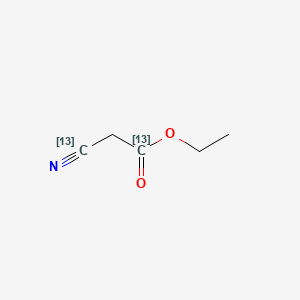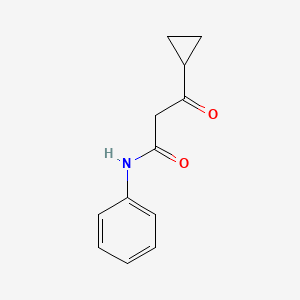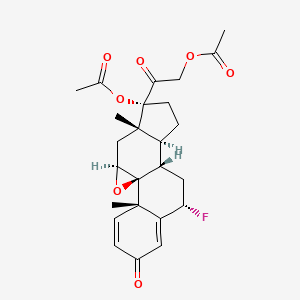
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester is an organic compound with a complex structure that includes multiple chiral centers and a conjugated double bond system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between an aldehyde and a ketone to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form a diol.
Esterification: The diol undergoes esterification with ethanol to form the ethyl ester.
Hydroxylation: The final step involves the selective hydroxylation of the double bond to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can yield (2S,4E,6S)-7-oxo-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester.
Reduction: Reduction of the double bond can yield (2S,6S)-7-Hydroxy-2,4,6-trimethylheptanoic Acid Ethyl Ester.
Substitution: Substitution of the hydroxy group can yield various derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2S,4E,6S)-7-Hydroxy-2
Propiedades
Fórmula molecular |
C12H22O3 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
ethyl (E,2S,6S)-7-hydroxy-2,4,6-trimethylhept-4-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-12(14)11(4)7-9(2)6-10(3)8-13/h6,10-11,13H,5,7-8H2,1-4H3/b9-6+/t10-,11-/m0/s1 |
Clave InChI |
VKTCCHBXOJSMGA-PRZVWEGYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)CO)/C |
SMILES canónico |
CCOC(=O)C(C)CC(=CC(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)
![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)




![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)

![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)

